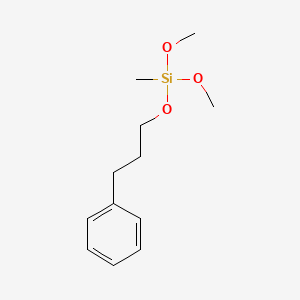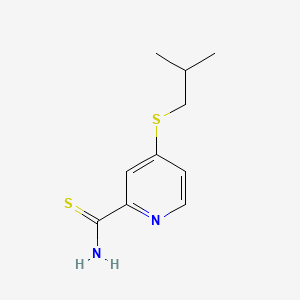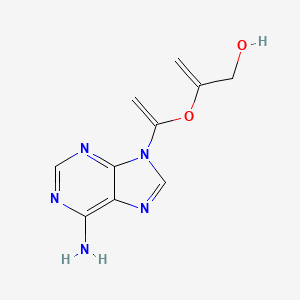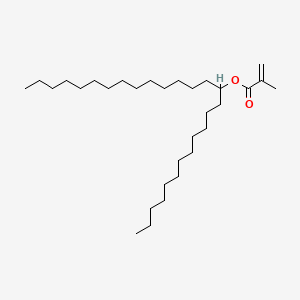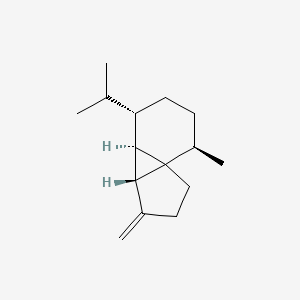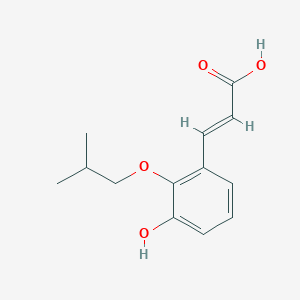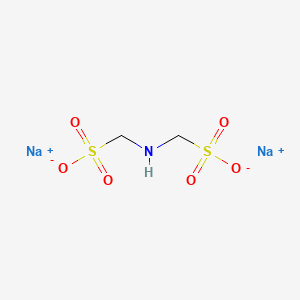
1,3,2-Dioxastannepin-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxastannepin-4,7-dione is a chemical compound that belongs to the family of tin compounds. It is known for its unique structure, which includes a tin atom bonded to two oxygen atoms and a dione group. This compound is often used as a stabilizer for plastics and as an additive in paints due to its catalytic properties .
Méthodes De Préparation
1,3,2-Dioxastannepin-4,7-dione can be synthesized through the reaction of dioctyltin oxide with maleic anhydride in the presence of tetrahydrofuran. The reaction is typically carried out at a temperature of 50°C, followed by purification and precipitation to obtain the final product . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and purity.
Analyse Des Réactions Chimiques
1,3,2-Dioxastannepin-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or elements. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
1,3,2-Dioxastannepin-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxastannepin-4,7-dione involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other cellular processes .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxastannepin-4,7-dione can be compared with other similar compounds such as:
Di-n-butyltin maleate: This compound has similar stabilizing properties but differs in its molecular structure and specific applications.
Dioctyltin maleate: Another similar compound used as a stabilizer in plastics, with differences in its reactivity and industrial uses. The uniqueness of this compound lies in its specific structure, which provides distinct catalytic and stabilizing properties compared to other tin compounds.
Propriétés
Numéro CAS |
4933-26-0 |
|---|---|
Formule moléculaire |
C4H2O4Sn |
Poids moléculaire |
232.77 g/mol |
Nom IUPAC |
1,3,2λ2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |
Clé InChI |
CJSGFXKAHVWGMU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=O)O[Sn]OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



